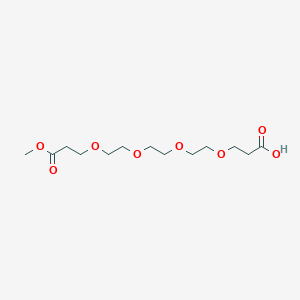

Acid-PEG4-mono-methyl ester

Übersicht

Beschreibung

Acid-PEG4-mono-methyl ester is a PEG linker with a carboxylic acid and methyl ester group . The methyl ester can be hydrolyzed under strong basic conditions . The carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .

Molecular Structure Analysis

The IUPAC name for Acid-PEG4-mono-methyl ester is 3-oxo-2,6,9,12,15-pentaoxaoctadecan-18-oic acid . The InChI code is 1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) . The molecular formula is C13H24O8 .Physical And Chemical Properties Analysis

Acid-PEG4-mono-methyl ester has a molecular weight of 308.33 . It has a boiling point of 433.8±40.0 C at 760 mmHg . The compound is stored at 4C .Wissenschaftliche Forschungsanwendungen

Pegylation of Proteins

Acid-PEG4-mono-methyl ester is a type of polyethylene glycol (PEG) derivative . PEGylation is the process of covalently attaching PEG molecules to another molecule, such as a drug or therapeutic protein . PEGylation can significantly improve the pharmacokinetics of these molecules, increasing their solubility and stability, and reducing their immunogenicity .

Protein Solubility Improvement

The attachment of Acid-PEG4-mono-methyl ester to proteins can decrease aggregation and increase solubility . This can be particularly useful in protein-based therapeutics, where maintaining the solubility of the protein can be critical for its function .

Protection from Proteolysis

Acid-PEG4-mono-methyl ester can be used to protect proteins from proteolysis . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids. By protecting proteins from this process, Acid-PEG4-mono-methyl ester can help maintain the functional integrity of the proteins .

Adding Inert Mass to Molecules

Acid-PEG4-mono-methyl ester can be used to add inert mass to proteins, immunogens, drug compounds, and probes . This can be useful in a variety of research and therapeutic applications .

Surface Modification

Acid-PEG4-mono-methyl ester can be used for surface modification . The hydrophilic nature of PEG makes it an excellent choice for surface modification, improving the biocompatibility of materials .

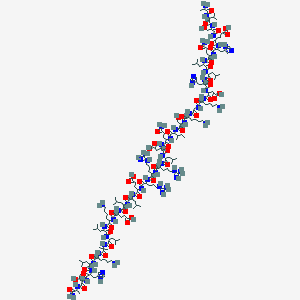

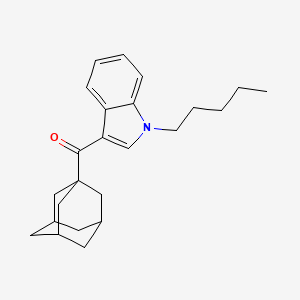

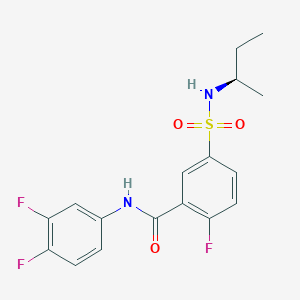

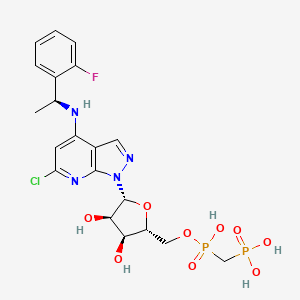

Synthesis of PROTACs

Acid-PEG4-mono-methyl ester is a PEG- and Alkyl/ether-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Acid-PEG4-mono-methyl ester can be used in the synthesis of these PROTACs .

Wirkmechanismus

Target of Action

Acid-PEG4-mono-methyl ester is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target’s degradation . The primary targets of Acid-PEG4-mono-methyl ester, therefore, are the proteins that are intended to be degraded by the PROTAC.

Mode of Action

Acid-PEG4-mono-methyl ester acts as a bridge in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target. The ubiquitinated target protein is then recognized by the proteasome, an intracellular protein complex, and is degraded .

Biochemical Pathways

The key biochemical pathway involved in the action of Acid-PEG4-mono-methyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells. By facilitating the ubiquitination and subsequent degradation of target proteins, Acid-PEG4-mono-methyl ester (via PROTACs) can influence numerous cellular processes, depending on the function of the target protein.

Pharmacokinetics

It’s known that the compound is a peg (polyethylene glycol) derivative . PEGylation, or the addition of PEG chains to molecules, is a common strategy to improve the pharmacokinetics of drugs. It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolytic degradation .

Result of Action

The result of Acid-PEG4-mono-methyl ester’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease.

Action Environment

The action of Acid-PEG4-mono-methyl ester is influenced by the intracellular environment. For instance, the efficiency of the ubiquitin-proteasome system can be affected by various factors, including pH, temperature, and the presence of other proteins . Moreover, the compound’s methyl ester group can be hydrolyzed under strong basic conditions , which could potentially affect its stability and efficacy.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGNNSWXCSXEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG4-mono-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)